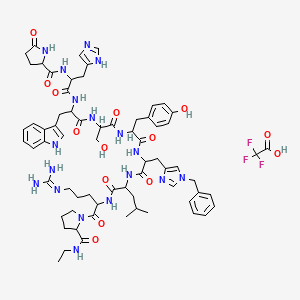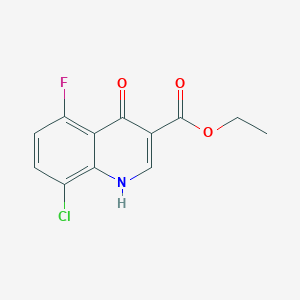
Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Functional Groups: The chloro and fluoro groups can be introduced via halogenation reactions using reagents such as thionyl chloride (SOCl₂) and fluorine gas (F₂) or other fluorinating agents.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Formation of quinoline ketones
Reduction: Formation of quinoline amines
Substitution: Formation of various substituted quinoline derivatives
Applications De Recherche Scientifique
Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate: Lacks the chloro group, which may affect its reactivity and biological activity.
Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate: Lacks the fluoro group, which may influence its chemical properties and applications.
Ethyl 8-chloro-5-fluoroquinoline-3-carboxylate: Lacks the hydroxy group, which can impact its solubility and interaction with biological targets.
The presence of the chloro, fluoro, and hydroxy groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Propriétés
Numéro CAS |
1065094-11-2 |
|---|---|
Formule moléculaire |
C12H9ClFNO3 |
Poids moléculaire |
269.65 g/mol |
Nom IUPAC |
ethyl 8-chloro-5-fluoro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)6-5-15-10-7(13)3-4-8(14)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16) |
Clé InChI |
ZJZJBBUPOXIYBX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


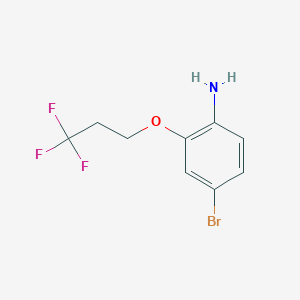
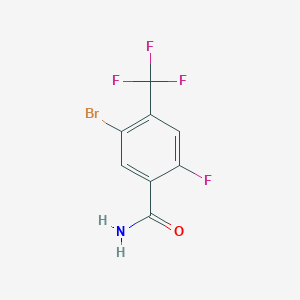
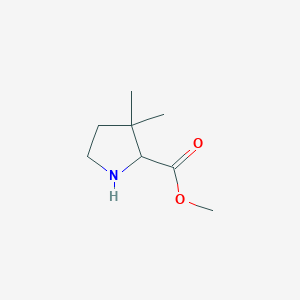

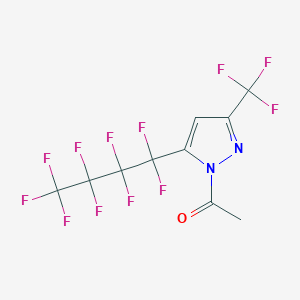

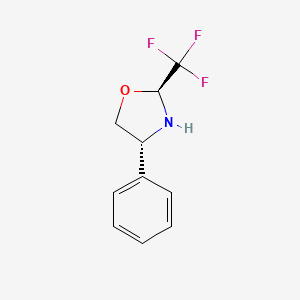
![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12078934.png)

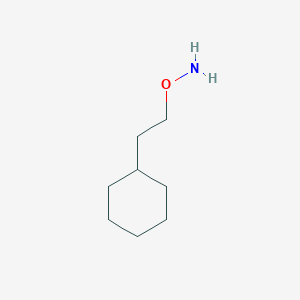
![3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12078949.png)

